1-(Benzo[d][1,3]dioxol-4-yl)-N-methylmethanamine
Description
Properties
IUPAC Name |
1-(1,3-benzodioxol-4-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-10-5-7-3-2-4-8-9(7)12-6-11-8/h2-4,10H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBRKQMIPPKZACL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C2C(=CC=C1)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80656201 | |
| Record name | 1-(2H-1,3-Benzodioxol-4-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80656201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110931-73-2 | |
| Record name | 1-(2H-1,3-Benzodioxol-4-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80656201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(1,3-dioxaindan-4-yl)methyl](methyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzo[d][1,3]dioxol-4-yl)-N-methylmethanamine typically involves the reaction of piperonal with methylamineThe reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine group .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(Benzo[d][1,3]dioxol-4-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to produce secondary amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Secondary amines.
Substitution: Various substituted benzodioxole derivatives.
Scientific Research Applications
1-(Benzo[d][1,3]dioxol-4-yl)-N-methylmethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Benzo[d][1,3]dioxol-4-yl)-N-methylmethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of 1-(Benzo[d][1,3]dioxol-4-yl)-N-methylmethanamine vary in substitution patterns on the benzodioxole ring, amine substituents, or core heterocycles. Below is a detailed comparison:
Table 1: Comparison of Structural and Functional Properties
Positional Isomerism: 4-yl vs. 5-yl Substitution
The 4-yl and 5-yl isomers (e.g., this compound vs. its 5-yl counterpart) exhibit distinct biochemical profiles. For example:
- 5-yl isomer : Demonstrated potent inhibition of Clk4 kinase (IC₅₀ = 63 nM) in quinazoline-based inhibitors, attributed to optimal π-π stacking with the kinase’s hydrophobic pocket .
- 4-yl isomer : Less commonly reported in active pharmaceutical ingredients (APIs) but widely used in triazine and imidazole derivatives for material science applications .
Substituent Effects on Bioactivity
- Amine Substitution : Methylamine (N-methylmethanamine) vs. ethylamine (e.g., (R)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine) alters steric bulk and hydrogen-bonding capacity. The ethylamine derivative showed enhanced selectivity for GLP1 receptors due to improved chiral recognition .
- Halogenation : Bromination at the 5-position (as in 1-(5-Bromobenzo[d][1,3]dioxol-4-yl)-N-methylmethanamine) increases molecular weight and lipophilicity, enhancing blood-brain barrier penetration in CNS-targeting compounds .
Physicochemical Properties
- 1H NMR Data : The 5-yl isomer (CAS 350-46-5) shows distinct aromatic proton shifts (δ = 6.79 ppm for H-6) compared to the 4-yl analog, which has unresolved splitting due to proximity to the dioxole oxygen .
- Melting Point : The hydrochloride salt of the 5-yl isomer (CAS 350-46-5 HCl) has a higher melting point (∼200°C) than the free base, attributed to ionic crystal lattice stabilization .
Biological Activity
1-(Benzo[d][1,3]dioxol-4-yl)-N-methylmethanamine, also known as a derivative of the benzodioxole family, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzodioxole moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:
Research indicates that compounds similar to this compound may interact with microtubules and tubulin, leading to mitotic blockade and subsequent cell apoptosis. This mechanism is crucial in understanding its anticancer properties.
Antimicrobial Properties
Several studies have highlighted the antimicrobial potential of benzodioxole derivatives. For instance, compounds derived from the benzodioxole structure have shown significant activity against various bacterial strains. The following table summarizes some key findings related to the antimicrobial activity of related compounds:
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3,4-(Methylenedioxy) cinnamic acid | Aedes aegypti | LC50: 28.9 μM |
| 6-(benzo[d][1,3]dioxol-5-yl)-N-phenyl... | S. aureus | MIC: 625–1250 µg/mL |
| 1-(Benzo[d][1,3]dioxol-5-yl)-N-methyl... | E. faecalis | Not specified |
The larvicidal activity against Aedes aegypti, a vector for several viral diseases, emphasizes the compound's potential in vector control strategies .
Anticancer Activity
The anticancer properties of this compound have been explored through various assays. For example, recent studies involving similar compounds demonstrated significant cytotoxic effects on cancer cell lines such as HepG2 and HCT116. The following table presents data on the cytotoxicity of related compounds:
| Compound Name | Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|---|
| 1,1'-(1,4-phenylene)bis(3-(benzo[d][1,... | HepG2 | 2.38 | 7.46 |
| HCT116 | 1.54 | 8.29 | |
| MCF7 | 4.52 | 4.56 |
These findings indicate that certain derivatives exhibit stronger activity than standard chemotherapeutic agents .
Case Studies and Research Findings
A notable study investigated the synthesis and biological evaluation of various benzodioxole derivatives for their anticancer and antimicrobial activities. The results indicated that compounds with specific substitutions on the benzodioxole ring showed enhanced biological activity compared to their unsubstituted counterparts .
Additionally, research focused on the pharmacokinetics of similar compounds suggests that modifications to enhance CNS partitioning could improve therapeutic efficacy.
Future Directions
Ongoing research aims to further elucidate the structure-activity relationships (SAR) of benzodioxole derivatives to optimize their biological properties. Investigations into their potential as pharmaceutical intermediates are also underway.
Q & A
Q. Key Variables :
- Catalyst choice (Pd vs. Ni) affects reaction time and byproduct formation.
- Acidic conditions (pH 4–6) improve amine stability but may require neutralization post-reaction.
- Yields typically range from 65–85%, with purity >95% achievable via recrystallization in ethanol .
How can researchers resolve contradictions in reported biological activities (e.g., neuroprotective vs. antimicrobial effects) of this compound?
Advanced Research Focus
Discrepancies may arise due to:
- Positional Isomerism : Comparison with 5-yl isomers (e.g., 1-(benzo[d][1,3]dioxol-5-yl)-N-methylmethanamine) shows distinct bioactivity profiles, emphasizing the need for strict regiochemical validation during synthesis .
- Assay Conditions : Variations in cell lines (e.g., neuronal SH-SY5Y vs. bacterial E. coli) or dosage regimes (IC50 vs. MIC values) require standardized protocols .
- Purity Assessment : HPLC-UV (λ = 254 nm) and LC-MS should confirm >98% purity to exclude confounding effects from synthetic byproducts .
What spectroscopic and chromatographic methods are optimal for characterizing this compound?
Q. Basic Research Focus
- NMR : 1H NMR (CDCl3) shows distinct signals: δ 6.7–6.9 ppm (benzodioxole aromatic protons), δ 3.8 ppm (O-CH2-O), and δ 2.4 ppm (N-CH3) .
- Mass Spectrometry : ESI-MS (m/z 193.1 [M+H]+) confirms molecular weight .
- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) with retention time ~8.2 min .
How can researchers design experiments to elucidate the compound’s pharmacokinetic properties?
Q. Advanced Research Focus
- In Vitro ADME :
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .
- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction .
- In Vivo Studies :
- Administer orally (10 mg/kg) to rodents, with serial blood sampling for bioavailability analysis.
- Tissue distribution studies (brain, liver) require homogenization and extraction with acetonitrile .
What strategies are recommended for analyzing structure-activity relationships (SAR) in derivatives of this compound?
Q. Advanced Research Focus
- Analog Synthesis : Modify the benzodioxole moiety (e.g., halogenation) or amine substituents (e.g., ethyl vs. methyl) to assess impact on bioactivity .
- Computational Modeling :
- Perform molecular docking (AutoDock Vina) against target proteins (e.g., MAO-B for neuroprotection) to identify critical binding interactions .
- QSAR models using Hammett constants for substituent effects on electronic properties .
How should researchers address challenges in scaling up synthesis while maintaining reproducibility?
Q. Basic Research Focus
- Process Optimization :
- Replace batch reactors with flow chemistry setups to enhance mixing and heat transfer .
- Use in-line FTIR to monitor reaction progress and automate pH adjustment .
- Quality Control : Implement PAT (Process Analytical Technology) for real-time purity tracking .
What are the best practices for evaluating the compound’s potential toxicity in preclinical studies?
Q. Advanced Research Focus
- In Silico Prediction : Use EPA’s CompTox Dashboard (DTXSID series) to assess mutagenicity and endocrine disruption risks .
- In Vitro Assays :
- Ames test (bacterial reverse mutation) for genotoxicity.
- Cytotoxicity screening in HepG2 cells (MTT assay) with IC50 thresholds <100 μM .
How can isotopic labeling (e.g., 13C, 15N) aid in mechanistic studies of this compound?
Q. Advanced Research Focus
- Tracer Studies : Synthesize 15N-methyl analogs to track metabolic pathways via NMR or mass spectrometry .
- Binding Studies : Use 13C-labeled benzodioxole to investigate substrate-enzyme interactions (e.g., cytochrome P450 isoforms) .
What analytical techniques are critical for distinguishing this compound from its positional isomers?
Q. Basic Research Focus
- X-ray Crystallography : Resolve regiochemistry of the benzodioxole moiety (4-yl vs. 5-yl substitution) .
- 2D NMR (COSY, NOESY) : Correlate proton-proton spatial relationships to confirm substitution pattern .
How do solvent polarity and pH influence the compound’s stability in storage?
Q. Basic Research Focus
- Stability Tests :
- Store in amber vials at -20°C in anhydrous DMSO (neutral pH) to prevent hydrolysis of the benzodioxole ring .
- Accelerated degradation studies (40°C/75% RH) show <5% decomposition over 30 days in desiccated conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
